molecular formula C12H13BO4 B3244976 [2-(Methoxymethoxy)naphthalen-1-yl]boronic acid CAS No. 1647102-86-0

[2-(Methoxymethoxy)naphthalen-1-yl]boronic acid

Cat. No.: B3244976
CAS No.: 1647102-86-0
M. Wt: 232.04
InChI Key: DKEKMKFVZBIKOO-UHFFFAOYSA-N
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Description

[2-(Methoxymethoxy)naphthalen-1-yl]boronic acid (CAS: 1647102-86-0) is an organoboron compound with the molecular formula C₁₂H₁₃BO₄ and a molecular weight of 240.04 g/mol . Structurally, it features a naphthalene ring substituted with a methoxymethoxy (-OCH₂OCH₃) group at position 2 and a boronic acid (-B(OH)₂) group at position 1 (Figure 1). This compound is utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, owing to the reactivity of its boronic acid moiety. The methoxymethoxy group enhances solubility in polar solvents and may influence steric and electronic properties during reactions .

Properties

IUPAC Name

[2-(methoxymethoxy)naphthalen-1-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO4/c1-16-8-17-11-7-6-9-4-2-3-5-10(9)12(11)13(14)15/h2-7,14-15H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEKMKFVZBIKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)OCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1647102-86-0
Record name [2-(methoxymethoxy)naphthalen-1-yl]boronic acid
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Preparation Methods

The synthesis of [2-(Methoxymethoxy)naphthalen-1-yl]boronic acid typically involves the following steps:

Chemical Reactions Analysis

[2-(Methoxymethoxy)naphthalen-1-yl]boronic acid undergoes various chemical reactions, including:

Scientific Research Applications

[2-(Methoxymethoxy)naphthalen-1-yl]boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Methoxymethoxy)naphthalen-1-yl]boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The naphthalene ring and methoxymethoxy group provide stability and reactivity to the molecule, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

The reactivity and applications of naphthalene-based boronic acids are highly dependent on the substituent’s position and electronic nature. Key comparisons include:

Compound Name CAS Number Substituent Position Substituent Type Molecular Formula Key Properties/Applications
[2-(Methoxymethoxy)naphthalen-1-yl]boronic acid 1647102-86-0 1-B(OH)₂; 2-OCH₂OCH₃ Ether (methoxymethoxy) C₁₂H₁₃BO₄ Enhanced solubility; cross-coupling
(3-Methoxynaphthalen-1-yl)boronic acid 219834-94-3 1-B(OH)₂; 3-OCH₃ Methoxy C₁₁H₁₁BO₃ Moderate steric hindrance; electronics tuned for regioselective coupling
(6-Methoxynaphthalen-2-yl)boronic acid 156641-98-4 2-B(OH)₂; 6-OCH₃ Methoxy C₁₁H₁₁BO₃ Electron-donating group improves stability in basic conditions
2-Methylnaphthalene-1-boronic acid 103989-84-0 1-B(OH)₂; 2-CH₃ Methyl C₁₁H₁₁BO₂ Steric hindrance limits coupling efficiency

Key Observations :

  • Methoxymethoxy vs.
  • Substituent Position : Boronic acids with substituents at position 2 (e.g., 6-methoxy-2-naphthalenyl) exhibit distinct electronic effects compared to those substituted at position 1 (e.g., target compound), altering their reactivity in cross-couplings .
Crystallographic and Stability Data

Crystal structures of related compounds, such as (naphthalen-1-yl)boronic acid (–6, 9–10), reveal polymorphic forms influenced by hydrogen-bonding networks. The methoxymethoxy group in the target compound likely disrupts planar stacking, leading to distinct crystal habits compared to methoxy or methyl analogs. For example:

  • Polymorphism: (Naphthalen-1-yl)boronic acid exists in orthorhombic (Pna2₁) and monoclinic (P2₁/c) forms, with hydrogen bonds between boronic acid groups stabilizing the lattice .
  • Steric Effects : Bulky substituents like methoxymethoxy may reduce crystallinity, as seen in derivatives with ortho-substituents .
Reactivity in Cross-Coupling Reactions

Boronic acids with electron-donating groups (e.g., methoxy, methoxymethoxy) exhibit faster oxidative addition in Suzuki-Miyaura couplings due to increased electron density at boron. However, steric bulk can hinder transmetalation. Comparative studies suggest:

  • Methoxymethoxy Derivative : Moderate reactivity due to balanced electronic activation and steric shielding .
  • Methoxy Derivatives : Higher reactivity in electron-deficient aryl halide couplings .
  • Methyl Derivatives : Lower reactivity due to steric inhibition .

Biological Activity

[2-(Methoxymethoxy)naphthalen-1-yl]boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly due to its unique structural features that allow it to interact with biological targets. This compound has garnered attention for its biological activities, including anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Research indicates that boronic acid compounds can act as enzyme inhibitors, which is crucial in cancer therapy. A study focusing on boronic-imine structured compounds demonstrated significant cytotoxic effects against prostate cancer cells (PC-3) while maintaining higher viability in healthy cells (L929) at various concentrations. Specifically, treatments with 5 µM solutions of related boronic compounds resulted in a decrease in cancer cell viability to 33%, compared to 71% viability in healthy cells . This selective cytotoxicity is promising for developing targeted cancer therapies.

Antimicrobial Properties

The antimicrobial activity of boronic acids, including [2-(Methoxymethoxy)naphthalen-1-yl]boronic acid, has been evaluated against various microorganisms. In particular, studies have shown that these compounds exhibit effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 13 mm depending on the specific compound and concentration used . This suggests potential applications in treating bacterial infections.

Antioxidant Activity

Antioxidant properties are another significant aspect of boronic acid derivatives. Various assays, including DPPH and ABTS methods, have demonstrated that these compounds possess substantial antioxidant capabilities, comparable to standard antioxidants like α-Tocopherol and BHT. This activity may contribute to protective effects against oxidative stress-related diseases .

The mechanism through which [2-(Methoxymethoxy)naphthalen-1-yl]boronic acid exerts its biological effects is primarily through enzyme inhibition. Boronic acids can form reversible covalent bonds with the active site of serine proteases and other enzymes, effectively blocking their activity. This interaction can disrupt critical pathways in cancer cell proliferation and microbial growth .

Comparative Analysis of Biological Activities

Activity Effectiveness Target Organisms Notes
AnticancerSignificant cytotoxicityProstate cancer cells (PC-3)Selective toxicity towards cancer cells
AntimicrobialEffective inhibitionStaphylococcus aureus, E. coliInhibition zones of 7–13 mm observed
AntioxidantComparable to standard agentsVarious oxidative stress markersAssessed using DPPH and ABTS methods

Case Studies and Research Findings

  • Cytotoxicity Study : A study involving various boronic compounds showed that specific derivatives could significantly lower the viability of prostate cancer cells while preserving healthy cell integrity. The research employed MTS assays for quantifying cell viability after treatment with different concentrations of the compounds over 24 to 72 hours .
  • Antimicrobial Efficacy : In a separate investigation, several boronic compounds were tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited strong antimicrobial properties, particularly against resistant strains like MRSA, highlighting their potential as therapeutic agents in infectious diseases .
  • Antioxidant Assessment : The antioxidant activity of boronic acids was evaluated through multiple assays, revealing robust protective effects against oxidative damage. This suggests potential applications not only in cancer therapy but also in the management of oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [2-(Methoxymethoxy)naphthalen-1-yl]boronic acid?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or halogen-boronic acid exchange. For structurally similar boronic acids, a common approach involves reacting a halogenated precursor (e.g., 1-bromo-2-(methoxymethoxy)naphthalene) with bis(pinacolato)diboron or trimethylborate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in anhydrous THF at 80–100°C . Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.

Q. How is [2-(Methoxymethoxy)naphthalen-1-yl]boronic acid characterized structurally?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction using a Bruker CMOS diffractometer (Mo-Kα radiation, λ = 0.71073 Å) resolves the molecular structure. Data refinement with SHELXL and visualization via OLEX2 confirm bond lengths (e.g., B–O ≈ 1.36 Å) and hydrogen-bonding networks.
  • Spectroscopy : ¹¹B NMR (δ ≈ 30 ppm for boronic acid), ¹H/¹³C NMR, and IR (B–O stretch ~1340 cm⁻¹) validate functional groups .

Q. What are the primary applications of this compound in organic synthesis?

  • Key Applications :

  • Suzuki-Miyaura Coupling : Acts as a nucleophilic partner to synthesize biaryl systems, leveraging its boronic acid group for C–C bond formation under Pd catalysis .
  • Protecting Group Strategies : The methoxymethoxy (MOM) group enhances solubility and stability during multi-step syntheses, particularly in polar aprotic solvents like DMF .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodology :

  • Multi-Technique Validation : Cross-validate NMR/IR data with X-ray crystallography to confirm structural assignments. For example, unexpected ¹H NMR splitting may arise from hindered rotation of the MOM group, resolved via variable-temperature NMR .
  • Computational Aids : Density Functional Theory (DFT) calculations (e.g., Gaussian09) predict NMR chemical shifts and optimize geometry, reducing ambiguity .

Q. What strategies optimize crystallization to isolate polymorphic forms of this compound?

  • Methodology :

  • Solvent Screening : Test solvents with varying polarity (e.g., DMSO, EtOH, hexane) to induce distinct polymorphs. Slow evaporation at 4°C often yields high-quality crystals .
  • Refinement Tools : Use SHELXL to refine crystal parameters (e.g., space group P2₁/c, unit cell dimensions a = 14.85 Å, b = 6.10 Å) and identify hydrogen-bonding motifs (e.g., O–H⋯O interactions) that stabilize polymorphs .

Q. How does the methoxymethoxy substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Electronic Effects : The MOM group’s electron-donating nature increases the electron density at the boronic acid, enhancing oxidative addition with Pd(0) catalysts .
  • Steric Considerations : Substituent positioning (ortho vs. para) impacts steric hindrance; computational modeling (e.g., Molecular Operating Environment) predicts steric maps to optimize coupling efficiency .

Q. What advanced techniques quantify boronic acid-diol interactions for biomedical applications?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize diol-containing biomolecules (e.g., glycoproteins) on a sensor chip to measure binding kinetics (kₐ, kd) with the boronic acid .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in buffer systems (pH 7.4 PBS) to assess affinity under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Methoxymethoxy)naphthalen-1-yl]boronic acid
Reactant of Route 2
[2-(Methoxymethoxy)naphthalen-1-yl]boronic acid

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